molecular formula C13H19NO B13274520 2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol

2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol

Cat. No.: B13274520
M. Wt: 205.30 g/mol
InChI Key: NSOGFEBVUSXBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol is a compound that features a unique structure combining an indene moiety with an amino alcohol. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indene structure is known for its stability and biological activity, making derivatives of this compound valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol typically involves the reaction of 2,3-dihydro-1H-inden-1-one with an appropriate amine and a butanol derivative. One common method includes the reduction of 2,3-dihydro-1H-inden-1-one to form the corresponding alcohol, followed by amination with a butylamine under controlled conditions . This reaction often requires catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques and advanced purification methods, such as chromatography, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol exerts its effects is primarily through its interaction with biological targets. The indene moiety can bind to various receptors and enzymes, modulating their activity. The amino alcohol group can enhance the compound’s solubility and facilitate its transport across cell membranes . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol is unique due to its combination of an indene moiety with an amino alcohol, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-1-ylamino)butan-1-ol

InChI

InChI=1S/C13H19NO/c1-2-11(9-15)14-13-8-7-10-5-3-4-6-12(10)13/h3-6,11,13-15H,2,7-9H2,1H3

InChI Key

NSOGFEBVUSXBRK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCC2=CC=CC=C12

Origin of Product

United States

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